GR 113808

Beschreibung

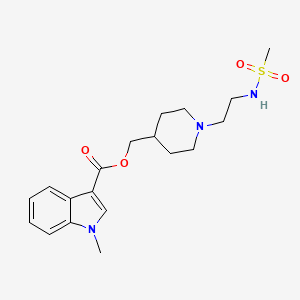

structure given in first source; a 5-HT(4) receptor antagonist: GR 125487 is the HCl salt

Eigenschaften

IUPAC Name |

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 1-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-21-13-17(16-5-3-4-6-18(16)21)19(23)26-14-15-7-10-22(11-8-15)12-9-20-27(2,24)25/h3-6,13,15,20H,7-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZPSIXKYJUTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162772 | |

| Record name | 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144625-51-4 | |

| Record name | [1-[2-[(Methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144625-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GR 113808 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-113808 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT350OYT3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GR 113808: A Comprehensive Technical Guide to its Mechanism of Action as a 5-HT4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Its high affinity and specificity have established it as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor. This document provides an in-depth technical overview of the mechanism of action of this compound, including its binding kinetics, functional antagonism, and the signaling pathways it modulates. Detailed experimental protocols for key assays and comprehensive tables of quantitative data are presented to facilitate further research and development.

Introduction

The 5-HT4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. It is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in a diverse range of physiological processes, including gastrointestinal motility, learning and memory, and mood regulation.

This compound, [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate, emerged as a highly selective antagonist for the 5-HT4 receptor, exhibiting negligible affinity for other serotonin (B10506) receptor subtypes.[1] Its utility in research is to block the effects of 5-HT4 agonists, thereby helping to delineate the specific functions of this receptor.

Quantitative Pharmacology

The interaction of this compound with the 5-HT4 receptor has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonist potency.

Table 1: Binding Affinity of this compound for the 5-HT4 Receptor

| Parameter | Species | Tissue/Cell Line | Radioligand | Value | Reference |

| Kd | Human | Cloned 5-HT4 Receptors | - | 0.15 nM | [1] |

| Kd | Guinea Pig | Striatum Homogenates | [3H]-GR113808 | 0.20 nM | [2] |

| Kd | Guinea Pig | Hippocampus Homogenates | [3H]-GR113808 | 0.13 nM | [2] |

| pKi | - | 5-HT3 Receptors | - | 6.0 | [3] |

| pKB | Human | Colonic Muscle | - | 9.43 | [1] |

Table 2: Functional Antagonist Potency of this compound

| Parameter | Species | Tissue | Agonist | Value | Reference |

| pA2 | Guinea Pig | Ascending Colon | 5-HT | 9.2 | [3] |

| pA2 | Guinea Pig | Ascending Colon | 5-methoxytryptamine | 9.7 | [3] |

| pA2 | Guinea Pig | Ascending Colon | R,S-zacopride | 9.2 | [3] |

| pA2 | Rat | Thoracic Oesophagus | 5-HT | 9.3 | [3] |

| pA2 | Rat | Thoracic Oesophagus | 5-methoxytryptamine | 9.0 | [3] |

| pA2 | Rat | Thoracic Oesophagus | R,S-zacopride | 9.4 | [3] |

Signaling Pathways Modulated by this compound

This compound acts by competitively blocking the binding of serotonin and other 5-HT4 receptor agonists, thereby inhibiting the initiation of downstream signaling cascades.

Canonical Gs-cAMP-PKA Pathway

The primary signaling mechanism of the 5-HT4 receptor involves its coupling to the Gs alpha subunit. Agonist binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function. This compound blocks the initial step of this pathway by preventing agonist binding.

Non-Canonical β-arrestin and Src-ERK Pathway

In addition to the canonical Gs pathway, 5-HT4 receptors can also signal through G protein-independent pathways. One such pathway involves the recruitment of β-arrestin and the subsequent activation of Src, a non-receptor tyrosine kinase. Activated Src can then lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is implicated in cellular processes such as proliferation and differentiation. By blocking agonist binding, this compound also prevents the initiation of this non-canonical signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competition)

This protocol is adapted from studies determining the binding affinity of this compound for the 5-HT4 receptor.[2]

Protocol Details:

-

Membrane Preparation:

-

Dissect and homogenize guinea pig striatum in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 15 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) or unlabeled this compound at various concentrations.

-

50 µL of [3H]-GR113808 (final concentration ~0.1-0.2 nM).

-

100 µL of the membrane suspension.

-

-

Incubate at 25°C for 60 minutes.

-

-

Filtration:

-

Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold assay buffer.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with 4 mL of scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled this compound.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

-

Functional Antagonism Assay (pA2 Determination)

This protocol is based on the methodology used to determine the pA2 value of this compound in isolated tissue preparations.[3]

Protocol Details:

-

Tissue Preparation:

-

Isolate a segment of the guinea pig ascending colon and mount it in an organ bath containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g.

-

-

Experimental Procedure:

-

Obtain a cumulative concentration-response curve to a 5-HT4 receptor agonist (e.g., 5-HT).

-

Wash the tissue repeatedly to restore the baseline.

-

Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

In the continued presence of this compound, obtain a second cumulative concentration-response curve to the same agonist.

-

Repeat this procedure with at least two other concentrations of this compound.

-

-

Data Analysis:

-

Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The pA2 value is the x-intercept of the Schild regression line. The slope of the regression line should not be significantly different from unity for competitive antagonism.

-

Conclusion

This compound is a cornerstone tool for the study of 5-HT4 receptor pharmacology. Its high affinity and selectivity, coupled with its potent antagonist activity, allow for the precise interrogation of 5-HT4 receptor function in a variety of experimental systems. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand the therapeutic potential of modulating the 5-HT4 receptor signaling pathways.

References

- 1. This compound | 5-HT4 Receptors | Tocris Bioscience [tocris.com]

- 2. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

GR 113808: A Comprehensive Technical Guide to its 5-HT4 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 5-HT4 receptor antagonist, GR 113808, with a core focus on its selectivity profile. This document collates critical quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to serve as a vital resource for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Its remarkable selectivity, with a greater than 300-fold preference for the 5-HT4 receptor over other serotonin (B10506) receptor subtypes, has established it as an invaluable pharmacological tool for the characterization of 5-HT4 receptor function. This guide delves into the specifics of its binding affinity and functional antagonism, providing the precise data and methodologies required for advanced research and development.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound is quantitatively demonstrated through its binding affinities (pKi, Kd) and functional antagonist potencies (pA2, pKb) at various receptors. The data, summarized from multiple studies, is presented below for clear comparison.

| Receptor | Parameter | Value | Species/Tissue | Reference |

| 5-HT4 | pKi | ~9.8 | Recombinant human | [1] |

| Kd | 0.15 nM | Cloned human | [2] | |

| pKb | 9.43 | Human colonic muscle | [2] | |

| pA2 | 9.3 | Rat thoracic oesophagus | [3] | |

| pA2 | 9.2 - 9.7 | Guinea-pig colon | [3] | |

| 5-HT1A | Selectivity | >300-fold | [2] | |

| 5-HT1B | Selectivity | >300-fold | [2] | |

| 5-HT1D | - | - | ||

| 5-HT2A | Selectivity | >300-fold | [2] | |

| 5-HT2C | Selectivity | >300-fold | [2] | |

| 5-HT3 | pKi | 6.0 | [3] | |

| Selectivity | >300-fold | [2] | ||

| Other Receptors | Affinity | No appreciable affinity | Various | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of this compound's selectivity are provided below. These protocols are essential for the replication and validation of these findings.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of this compound for the 5-HT4 receptor.

1. Membrane Preparation:

-

Tissues (e.g., guinea-pig striatum or cells expressing the cloned human 5-HT4 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh buffer.

2. Binding Assay:

-

Membranes are incubated with the radiolabeled form of this compound, [3H]GR113808, at a concentration around its Kd value.

-

To determine the inhibition constant (Ki) of unlabeled this compound or other competing ligands, various concentrations of the unlabeled compound are added to the incubation mixture.

-

The incubation is carried out at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM unlabeled this compound).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined from competition curves.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Isolated Tissue Preparations)

These assays assess the functional antagonist activity of this compound by measuring its ability to inhibit the response induced by a 5-HT4 receptor agonist in an isolated tissue preparation. A common preparation is the guinea-pig ascending colon.

1. Tissue Preparation:

-

A segment of the guinea-pig ascending colon is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.

-

The tissue is allowed to equilibrate under a resting tension.

2. Experimental Procedure (Schild Analysis):

-

A cumulative concentration-response curve to a 5-HT4 agonist (e.g., 5-hydroxytryptamine or 5-methoxytryptamine) is established to determine the agonist's potency (EC50).

-

The tissue is then washed and incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.[3]

-

A second cumulative concentration-response curve to the agonist is then constructed in the presence of this compound.

-

This process is repeated with several different concentrations of this compound.

3. Data Analysis:

-

The concentration-response curves to the agonist in the presence of different concentrations of this compound should show a parallel rightward shift without a significant reduction in the maximum response, which is characteristic of competitive antagonism.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each concentration of this compound.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The pA2 value, a measure of the antagonist's potency, is determined from the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]

- 3. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

GR 113808: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Research Applications of GR 113808 for Researchers, Scientists, and Drug Development Professionals.

This compound is a highly potent and selective antagonist for the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2] Its specificity has made it an invaluable tool in pharmacological research to characterize the 5-HT4 receptor and elucidate its physiological roles. This guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental applications, and the signaling pathways it modulates.

Core Pharmacological Profile

This compound is a substituted indole (B1671886) derivative that acts as a competitive antagonist at the 5-HT4 receptor. Its high affinity and selectivity are critical for its use in distinguishing 5-HT4 receptor-mediated effects from those of other serotonin (B10506) receptor subtypes.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound across various experimental preparations.

Table 1: Binding Affinity of this compound for 5-HT4 Receptors

| Parameter | Species | Tissue/System | Value | Reference |

| pKi | - | 5-HT3 Receptors | 6.0 | [3] |

| Kd | Human | Cloned 5-HT4 Receptors | 0.15 nM | |

| Kd | Guinea Pig | Striatum Homogenates | 0.20 nM | [4] |

| Kd | Guinea Pig | Hippocampus Homogenates | 0.13 nM | [4] |

Table 2: Functional Antagonist Potency of this compound

| Parameter | Species | Tissue/Preparation | Agonist | Value | Reference |

| pA2 | Guinea Pig | Ascending Colon | 5-HT | 9.2 | [3] |

| pA2 | Guinea Pig | Ascending Colon | 5-methoxytryptamine | 9.7 | [3] |

| pA2 | Guinea Pig | Ascending Colon | R,S-zacopride | 9.2 | [3] |

| pA2 | Rat | Thoracic Oesophagus | 5-HT | 9.3 | [3] |

| pA2 | Rat | Thoracic Oesophagus | 5-methoxytryptamine | 9.0 | [3] |

| pA2 | Rat | Thoracic Oesophagus | R,S-zacopride | 9.4 | [3] |

| pKB | Human | Atrial Preparations | 5-HT | 8.8 | [5] |

| pKB | Human | Colonic Muscle | - | 9.43 |

Key Research Applications and Experimental Protocols

This compound is utilized in a variety of research areas to investigate the function of the 5-HT4 receptor. Below are some key applications and generalized experimental protocols.

Characterization of 5-HT4 Receptor Binding

This compound, particularly in its tritiated form ([3H]-GR113808), is a valuable radioligand for studying the distribution and binding characteristics of 5-HT4 receptors.[4]

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay is used to determine the affinity of compounds for the 5-HT4 receptor.[6][7]

-

Membrane Preparation : Tissues or cells expressing 5-HT4 receptors are homogenized and centrifuged to isolate a membrane fraction. The protein concentration of the membrane preparation is determined.

-

Incubation : The membrane preparation is incubated with a fixed concentration of [3H]-GR113808 and varying concentrations of the competing unlabeled ligand.

-

Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification : The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis : The data are analyzed to determine the IC50 of the competing ligand, from which the Ki (inhibitory constant) can be calculated.

Investigation of Gastrointestinal Motility

The 5-HT4 receptor plays a crucial role in regulating gastrointestinal motility. This compound is used to block these effects and confirm the involvement of the 5-HT4 receptor.

Experimental Protocol: In Vitro Gut Motility Assay

This protocol assesses the effect of compounds on the contractility of isolated intestinal tissue.

-

Tissue Preparation : A segment of intestine (e.g., guinea pig ileum or colon) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Transducer Attachment : One end of the tissue is fixed, and the other is attached to an isometric force transducer to record contractions.

-

Compound Administration : After a period of equilibration, a 5-HT4 receptor agonist is added to the bath to induce contraction or relaxation. To test the effect of this compound, it is added to the bath prior to the agonist.

-

Data Recording and Analysis : The contractile responses are recorded and analyzed to determine the effect of the antagonist on the agonist-induced response.

Studies on Nonalcoholic Fatty Liver Disease (NAFLD)

Recent research has implicated the 5-HT4 receptor in the pathogenesis of NAFLD. This compound has been used to investigate the therapeutic potential of blocking this receptor in animal models of the disease.[8][9]

Experimental Protocol: In Vivo Murine Model of NAFLD

-

Induction of NAFLD : Male C57BL/6J mice are fed a high-fat diet for an extended period (e.g., 12 weeks) to induce obesity, insulin (B600854) resistance, and hepatic steatosis.[2][10]

-

Treatment : A cohort of these mice is treated with this compound, typically via intraperitoneal injection.[2][10]

-

Metabolic Phenotyping : Various parameters are measured throughout the study, including body weight, food intake, glucose tolerance, and insulin sensitivity.

-

Tissue Analysis : At the end of the study, liver and adipose tissues are collected for histological analysis (to assess fat accumulation) and molecular analysis (to measure the expression of genes involved in lipid metabolism and inflammation).[10]

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of the 5-HT4 receptor.

Canonical 5-HT4 Receptor Signaling

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This pathway can be blocked by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. GR113808, a serotonin receptor 4 antagonist, prevents high-fat-diet-induced obesity, fatty liver formation, and insulin resistance in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blockade of human atrial 5-HT4 receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Item - Modifying Ligand-Induced and Constitutive Signaling of the Human 5-HT4 Receptor - Public Library of Science - Figshare [plos.figshare.com]

- 10. GR113808, a serotonin receptor 4 antagonist, prevents high-fat-diet-induced obesity, fatty liver formation, and insulin resistance in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

GR 113808 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Its high affinity and specificity have established it as an invaluable pharmacological tool for the characterization of the 5-HT4 receptor and for investigating its physiological and pathophysiological roles. This document provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and the primary signaling pathways associated with this compound. It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

This compound, with the IUPAC name [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate, is a synthetic organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate | [1] |

| CAS Number | 144625-51-4 | [2][3] |

| Molecular Formula | C₁₉H₂₇N₃O₄S | [2][3] |

| Molecular Weight | 393.50 g/mol | [3] |

| SMILES | CN1C=C(C(=O)OCC2CCN(CCNS(C)(=O)=O)CC2)C2=CC=CC=C12 | [2] |

| Appearance | Off-white solid | [3] |

Table 1: Chemical and Physical Properties of this compound

Pharmacological Properties

This compound is distinguished by its high affinity and selectivity for the 5-HT4 receptor. It acts as a competitive antagonist, effectively blocking the receptor's activation by serotonin (B10506) and other agonists.

Receptor Binding Affinity

The binding affinity of this compound for the 5-HT4 receptor has been extensively characterized in various in vitro systems. The following table summarizes key quantitative data.

| Parameter | Species/Tissue | Value | Reference |

| pKi | Guinea pig striatum | 9.3 - 10.3 | [3] |

| Kd | Cloned human 5-HT4 receptors | 0.15 nM | [2] |

| Kd | Guinea pig striatum | 0.4 - 1 nM | [3] |

| pKB | Human colonic muscle | 9.43 | [2] |

| IC50 | Guinea pig striatum | 113 nM | [3] |

Table 2: 5-HT4 Receptor Binding Affinity of this compound

Receptor Selectivity

A critical feature of this compound is its high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for its use as a specific pharmacological probe.

| Receptor Subtype | Selectivity Fold-Change vs. 5-HT4 | Reference |

| 5-HT1A | >300 | [2] |

| 5-HT1B | >300 | [2] |

| 5-HT2A | >300 | [2] |

| 5-HT2C | >300 | [2] |

| 5-HT3 | >300 | [2] |

Table 3: Selectivity of this compound for 5-HT Receptor Subtypes

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

This protocol describes a typical competition binding assay to determine the affinity of a test compound for the 5-HT4 receptor using [³H]-GR 113808 as the radioligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT4 receptor.

Materials:

-

Membrane preparations from cells expressing 5-HT4 receptors (e.g., HEK293-h5-HT4) or from tissues rich in these receptors (e.g., guinea pig striatum).

-

[³H]-GR 113808 (Radioligand).

-

Unlabeled this compound (for determining non-specific binding).

-

Test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-GR 113808 (typically near its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled this compound.

-

Equilibration: Incubate the plates at room temperature for a sufficient period to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Signaling Pathways

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist initiates a signaling cascade that leads to the modulation of various cellular functions.

Gs-Protein Dependent Pathway

The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G-protein, Gs.

-

Receptor Activation: Binding of an agonist to the 5-HT4 receptor induces a conformational change.

-

G-Protein Coupling: The activated receptor binds to the Gs protein, causing the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effectors: cAMP acts as a second messenger, activating downstream effectors such as Protein Kinase A (PKA).

This compound, as an antagonist, binds to the 5-HT4 receptor but does not induce this conformational change, thereby preventing the initiation of this signaling cascade.

5-HT4 Receptor Gs-Protein Signaling Pathway

Conclusion

This compound remains a cornerstone in the study of the 5-HT4 receptor. Its high potency and selectivity allow for precise investigation of the receptor's role in various physiological systems. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this important pharmacological tool in their studies.

References

GR 113808: A Technical Guide to a Potent and Selective 5-HT4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Its discovery has provided the scientific community with a crucial pharmacological tool for the characterization of 5-HT4 receptor function and its role in a variety of physiological processes. This document provides an in-depth technical overview of this compound, including its pharmacological profile, the experimental protocols used for its characterization, and its impact on key signaling pathways.

Discovery and Development

This compound, with the IUPAC name [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate, was developed by Glaxo Group Ltd. (now GlaxoSmithKline). It was identified as a novel, selective antagonist with high affinity for the 5-HT4 receptor, an attribute that made it an invaluable tool for elucidating the physiological roles of this receptor subtype. Its development has facilitated a deeper understanding of the 5-HT4 receptor's involvement in gastrointestinal motility, cognitive function, and other neurological and physiological processes.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the 5-HT4 receptor. Its pharmacological activity has been characterized through a variety of in vitro and in vivo studies.

Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT4 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist serotonin (B10506) (5-HT) and other 5-HT4 agonists, thereby inhibiting the downstream signaling cascade. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Binding Affinity and Potency

The binding affinity and potency of this compound have been determined in various tissues and recombinant systems. A summary of these quantitative measures is presented in Table 1.

| Parameter | Value | Preparation | Reference |

| Kd | 0.15 nM | Cloned human 5-HT4 receptors | [1] |

| 0.20 nM | Guinea-pig striatum homogenates | [2][3] | |

| 0.13 nM | Guinea-pig hippocampus homogenates | [2][3] | |

| pKi | 6.0 | 5-HT3 receptors | [4] |

| pA2 | 9.3 | Rat thoracic oesophagus (vs. 5-HT) | [4] |

| 9.0 | Rat thoracic oesophagus (vs. 5-methoxytryptamine) | [4] | |

| 9.4 | Rat thoracic oesophagus (vs. R,S-zacopride) | [4] | |

| 9.2 | Guinea-pig colon (vs. 5-HT) | [4] | |

| 9.7 | Guinea-pig colon (vs. 5-methoxytryptamine) | [4] | |

| 9.2 | Guinea-pig colon (vs. R,S-zacopride) | [4] | |

| pKB | 9.43 | Human colonic muscle | [1] |

Table 1: Quantitative Pharmacological Data for this compound

Selectivity

This compound demonstrates high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes. It displays over 300-fold selectivity for the 5-HT4 receptor compared to 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors.[1] It has also been shown to have no significant affinity for a wide range of other neurotransmitter receptors.[4]

| Receptor Subtype | Affinity/Activity | Reference |

| 5-HT4 | High affinity antagonist | [1][4] |

| 5-HT1A | >300-fold lower affinity | [1] |

| 5-HT1B | >300-fold lower affinity | [1] |

| 5-HT2A | >300-fold lower affinity | [1] |

| 5-HT2C | >300-fold lower affinity | [1] |

| 5-HT3 | Low affinity (pKi = 6.0) | [4] |

| 5-HT1-like | No functional activity | [4] |

| 5-HT2 | No functional activity | [4] |

Table 2: Receptor Selectivity Profile of this compound

Experimental Protocols

The characterization of this compound has been dependent on a range of key experimental methodologies.

Radioligand Binding Assay

A radioligand binding assay using tritiated this compound ([3H]-GR113808) is a standard method to determine the affinity of compounds for the 5-HT4 receptor.[2][3]

Objective: To determine the binding affinity (Kd) of [3H]-GR113808 and the inhibitory constant (Ki) of test compounds for the 5-HT4 receptor.

Methodology:

-

Membrane Preparation:

-

Dissect the tissue of interest (e.g., guinea-pig striatum or hippocampus) or harvest cells expressing the 5-HT4 receptor.

-

Homogenize the tissue/cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, [3H]-GR113808 at a fixed concentration, and varying concentrations of the unlabeled test compound.

-

For saturation binding, use varying concentrations of [3H]-GR113808.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled 5-HT4 ligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine Kd, Bmax (for saturation assays), and IC50 (for competition assays).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

In Vitro Functional Assay: Guinea Pig Ascending Colon

This assay assesses the antagonist activity of this compound against 5-HT-induced muscle contraction.[4][5]

Objective: To determine the potency (pA2) of this compound as a 5-HT4 receptor antagonist.

Methodology:

-

Tissue Preparation:

-

Isolate the ascending colon from a guinea pig and place it in Krebs-Henseleit buffer.

-

Mount a segment of the colon in an organ bath containing the buffer, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Connect the tissue to an isometric force transducer to record muscle contractions.

-

-

Experimental Procedure:

-

Allow the tissue to equilibrate under a resting tension.

-

To block other serotonin receptors, pre-treat the tissue with antagonists for 5-HT1, 5-HT2, and 5-HT3 receptors (e.g., methysergide (B1194908) and ondansetron).[5]

-

Construct a cumulative concentration-response curve for 5-HT.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of this compound for a set period (e.g., 30 minutes).

-

Construct a second cumulative concentration-response curve for 5-HT in the presence of this compound.

-

Repeat with different concentrations of this compound.

-

-

Data Analysis:

-

Measure the rightward shift of the 5-HT concentration-response curve caused by this compound.

-

Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency.

-

In Vivo Model: High-Fat Diet-Induced Obesity in Mice

This model is used to investigate the effects of this compound on metabolic parameters.[6][7][8]

Objective: To evaluate the effect of this compound on weight gain, glucose tolerance, insulin (B600854) resistance, and fatty liver formation in a diet-induced obesity model.

Methodology:

-

Animal Model:

-

Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.[6][7][8]

-

House the mice under controlled conditions (temperature, light/dark cycle).

-

Feed the mice a high-fat diet (HFD) for a specified period (e.g., 12 weeks) to induce obesity and metabolic dysfunction. A control group is fed a standard chow diet.

-

-

Drug Administration:

-

Administer this compound to a cohort of HFD-fed mice via intraperitoneal injection at a specified dose and frequency (e.g., 1 mg/kg/week).[8]

-

A vehicle control group of HFD-fed mice receives injections of the vehicle solution.

-

-

Metabolic Phenotyping:

-

Monitor body weight and food intake regularly.

-

Perform a Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus and measure blood glucose levels at various time points.

-

Perform an Insulin Tolerance Test (ITT): Administer an insulin bolus and measure blood glucose levels at various time points.

-

At the end of the study, collect blood samples to measure serum levels of lipids, insulin, and inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[6][7]

-

Harvest liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., qPCR for markers of lipogenesis and inflammation).

-

-

Data Analysis:

-

Compare the measured parameters between the different experimental groups (Chow, HFD + Vehicle, HFD + this compound) using appropriate statistical tests.

-

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathway of the 5-HT4 receptor and influencing downstream cellular processes.

Canonical 5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a Gs-coupled GPCR. Its activation by serotonin initiates a signaling cascade that is inhibited by this compound.

Caption: Canonical 5-HT4 Receptor Signaling Pathway.

Modulation of Metabolic Signaling Pathways

In the context of metabolic disease, antagonism of the 5-HT4 receptor by this compound has been shown to influence key transcriptional regulators of lipid metabolism and inflammation.[6][7][8]

Caption: this compound's effect on metabolic pathways.

Studies in a high-fat diet mouse model have shown that administration of this compound leads to a reduction in the expression of key lipogenic and fatty acid uptake genes, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[6][7] This is associated with decreased fatty liver formation. Furthermore, this compound treatment reduces the expression of genes related to the inflammasome complex and inflammatory cytokines, thereby mitigating inflammation in the liver and adipose tissue.[6][7][8]

Research Applications and Therapeutic Potential

This compound is primarily used as a research tool to investigate the physiological and pathophysiological roles of the 5-HT4 receptor. Its high potency and selectivity make it ideal for:

-

Characterizing 5-HT4 receptor distribution and function in various tissues.

-

Investigating the role of 5-HT4 receptors in cognitive processes , where agonists have shown nootropic effects that are blocked by this compound.

-

Studying the involvement of 5-HT4 receptors in gastrointestinal motility .

-

Elucidating the role of 5-HT4 receptors in metabolic diseases , such as obesity, nonalcoholic fatty liver disease, and insulin resistance.[6][7][8]

-

Exploring the influence of 5-HT4 receptors on other physiological processes , such as opioid-induced respiratory depression and alcohol intake.

While this compound itself is a research compound, the insights gained from its use may guide the development of therapeutic agents targeting the 5-HT4 receptor for various disorders.

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for studying the 5-HT4 receptor. Its well-defined profile, characterized by high affinity and selectivity, has enabled significant advances in our understanding of serotonin's role in health and disease. The experimental methodologies and signaling pathway insights detailed in this guide underscore its importance for researchers in pharmacology and drug development.

References

- 1. Modifying ligand-induced and constitutive signaling of the human 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of putative 5-HT4 receptors in guinea-pig ascending colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GR113808, a serotonin receptor 4 antagonist, prevents high-fat-diet-induced obesity, fatty liver formation, and insulin resistance in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GR113808, a serotonin receptor 4 antagonist, prevents high-fat-diet-induced obesity, fatty liver formation, and insulin resistance in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

GR 113808: A Technical Guide for Probing 5-HT4 Receptor Function

Introduction: GR 113808, chemically identified as [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate, is a highly potent and selective antagonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] Its high affinity and specificity have established it as an indispensable pharmacological tool for the characterization and investigation of 5-HT4 receptor function in both in vitro and in vivo settings.[2] This guide provides an in-depth overview of this compound's pharmacological properties, details its application in key experimental protocols, and visualizes the associated cellular signaling pathways.

Pharmacological Profile of this compound

This compound is distinguished by its sub-nanomolar affinity for the 5-HT4 receptor and exceptional selectivity over other serotonin (B10506) receptor subtypes and different neurotransmitter receptors. This profile makes it an ideal probe for isolating and studying 5-HT4 receptor-mediated effects.

Binding Affinity and Potency

The affinity and potency of this compound have been quantified across various tissues and experimental models. It consistently demonstrates high potency as an antagonist in functional assays and high affinity in radioligand binding studies.

| Parameter | Species/Tissue | Agonist | Value | Reference |

| pA2 | Guinea Pig Colon | 5-HT | 9.2 | [2] |

| pA2 | Guinea Pig Colon | 5-methoxytryptamine | 9.7 | [2] |

| pA2 | Guinea Pig Colon | R,S-zacopride | 9.2 | [2] |

| pA2 | Rat Oesophagus | 5-HT | 9.3 | [2] |

| pKB | Human Atrium | 5-HT | 8.8 | [1] |

| pKB | Human Colonic Muscle | - | 9.43 | [3] |

| pKb | - | - | 8.8 | [4][5] |

| Kd | Cloned Human 5-HT4 Receptors | - | 0.15 nM | [3] |

| Kd | Guinea Pig Striatum ([3H]-GR113808) | - | 0.20 nM | [6] |

| Kd | Guinea Pig Hippocampus ([3H]-GR113808) | - | 0.13 nM | [6] |

| Kd | Rat/Guinea Pig/Macaque Brain ([3H]-GR113808) | - | 0.08 - 0.53 nM | [7] |

Receptor Selectivity

This compound's utility is significantly enhanced by its low affinity for other receptors, ensuring that its effects can be confidently attributed to the blockade of 5-HT4 receptors.

| Receptor Subtype | Affinity/Selectivity | Reference |

| 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3 | >300-fold lower affinity | [3][4][5] |

| 5-HT3 | Low affinity (pKi = 6.0) | [2] |

| 5-HT2, 5-HT1-like | No functional activity | [2] |

| Other Receptor Types | No appreciable affinity in a range of binding assays | [2] |

5-HT4 Receptor Signaling Pathways

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gαs subunit. Its activation initiates a cascade of intracellular events. This compound acts by competitively binding to the receptor, preventing the agonist-induced conformational change necessary to trigger these downstream pathways.

The canonical pathway involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][9] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[8][10] Additionally, 5-HT4 receptor activation can occur through G-protein independent signaling, directly activating Src tyrosine kinase, which in turn activates the Extracellular signal-Regulated Kinase (ERK) pathway.[8][11]

Experimental Protocols

This compound is extensively used in various experimental paradigms. Its tritiated form, [3H]-GR113808, is a valuable radioligand for binding and autoradiography studies.

Radioligand Binding Assay Protocol

This protocol outlines the use of [3H]-GR113808 to determine the density (Bmax) and affinity (Kd) of 5-HT4 receptors in tissue homogenates.[6]

Objective: To quantify 5-HT4 receptor binding sites in a biological sample.

Materials:

-

Tissue of interest (e.g., guinea pig striatum, HEK293 cells expressing 5-HT4R)[6][12]

-

[3H]-GR113808 (Radioligand)

-

Unlabeled this compound or another 5-HT4 ligand (for non-specific binding determination)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Filtration manifold

Procedure:

-

Tissue Preparation: Homogenize the tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to wash the membranes. Repeat this step. The final pellet is resuspended to a specific protein concentration.

-

Incubation: In assay tubes, combine the tissue homogenate, [3H]-GR113808 (at various concentrations for saturation assays, or a single concentration near Kd for competition assays), and either buffer (for total binding) or a high concentration of unlabeled this compound (e.g., 1 µM, for non-specific binding).

-

Reaction: Incubate the tubes for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.[12]

-

Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, analyze the data using non-linear regression to determine Kd and Bmax values. For competition experiments, calculate the Ki of competing ligands using the Cheng-Prusoff equation.[12]

Quantitative Autoradiography Protocol

This protocol allows for the visualization and quantification of 5-HT4 receptor distribution in tissue sections.[7][13]

Objective: To map the anatomical localization of 5-HT4 receptors in tissue slices.

Materials:

-

Frozen tissue blocks (e.g., rat or guinea pig brain)[7]

-

Cryostat

-

Microscope slides (gelatin-coated or charged)

-

[3H]-GR113808

-

Unlabeled this compound

-

Autoradiography cassettes

-

Tritium-sensitive phosphor imaging plates or film

-

Image analysis software

Procedure:

-

Tissue Sectioning: Cut thin (e.g., 10-20 µm) sections from the frozen tissue block using a cryostat. Thaw-mount the sections onto slides.

-

Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous substances.

-

Incubation: Incubate the slides in a solution containing [3H]-GR113808 at a concentration close to its Kd. A parallel set of slides is incubated in the same solution plus a high concentration of unlabeled this compound to define non-specific binding.[13]

-

Washing: Wash the slides in cold buffer to remove unbound radioligand, followed by a quick dip in cold distilled water to remove buffer salts.[14]

-

Drying: Dry the slides rapidly, for instance, under a stream of cool air.

-

Exposure: Appose the dried, labeled sections to tritium-sensitive film or a phosphor imaging plate in a light-tight cassette. Include calibrated tritium (B154650) standards for quantification.

-

Development & Imaging: After an appropriate exposure time (days to weeks), develop the film or scan the imaging plate to obtain a digital image of the receptor distribution.

-

Data Analysis: Use image analysis software to measure the optical density in different anatomical regions. Convert these values to receptor density (e.g., fmol/mg tissue) using the calibration curve generated from the standards.

In Vitro Functional Assay Protocol (Schild Analysis)

This protocol describes how to use this compound to determine its potency (pA2/pKB) as a competitive antagonist in an isolated tissue bath.[2]

Objective: To functionally characterize the antagonist properties of this compound against a 5-HT4 agonist.

Materials:

-

Isolated tissue preparation known to express functional 5-HT4 receptors (e.g., guinea pig ascending colon, rat thoracic oesophagus).[2]

-

Organ bath system with physiological salt solution (e.g., Krebs solution), aeration (95% O2 / 5% CO2), and temperature control (37°C).

-

Isotonic transducer and data acquisition system.

-

5-HT4 receptor agonist (e.g., 5-HT, 5-methoxytryptamine).

-

This compound.

Procedure:

-

Tissue Mounting: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.

-

Control Curve: Generate a cumulative concentration-response curve for the 5-HT4 agonist to establish a baseline response.

-

Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a fixed concentration of this compound for a set period (e.g., 30-60 minutes).[2]

-

Agonist Curve in Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist. A competitive antagonist will cause a rightward parallel shift in the curve.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

-

Data Analysis: Measure the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each concentration of this compound. Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value, and the slope should not be significantly different from unity for competitive antagonism.[2]

In Vivo Applications

This compound has also been employed in whole-animal studies to probe the physiological roles of 5-HT4 receptors.

-

Behavioral Studies: It has been used to investigate the role of 5-HT4 receptors in processes like alcohol intake, where it was shown to reduce volitional ethanol (B145695) consumption in alcohol-preferring rats.[15]

-

Metabolic Studies: In diet-induced obesity models in mice, this compound administration was found to prevent fatty liver formation and improve insulin (B600854) resistance, suggesting a role for 5-HT4 receptors in metabolic regulation.[16][17]

-

In Vivo Microdialysis: While specific microdialysis studies focusing solely on this compound's effects are less common, this technique can be used to measure how blocking 5-HT4 receptors with this compound affects the extracellular levels of serotonin and other neurotransmitters in specific brain regions of freely moving animals.[18][19]

Conclusion

This compound is a cornerstone tool in serotonin research. Its exceptional potency and selectivity for the 5-HT4 receptor allow for precise dissection of this receptor's function, from its fundamental signaling mechanisms at the cellular level to its complex roles in physiology and behavior. The protocols and data presented in this guide underscore its value as a definitive antagonist for characterizing 5-HT4 receptor pharmacology and as a radiolabeled probe for mapping its distribution, making it an essential compound for academic and drug development professionals.

References

- 1. Blockade of human atrial 5-HT4 receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GR113808, selective 5-HT4 antagonist (CAS 144625-51-4) | Abcam [abcam.com]

- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative autoradiography of 5-HT4 receptors in brains of three species using two structurally distinct radioligands, [3H]GR113808 and [3H]BIMU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]

- 13. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The 5-HT4 receptor antagonist, GR113808, reduces ethanol intake in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GR113808, a serotonin receptor 4 antagonist, prevents high-fat-diet-induced obesity, fatty liver formation, and insulin resistance in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GR113808, a serotonin receptor 4 antagonist, prevents high-fat-diet-induced obesity, fatty liver formation, and insulin resistance in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Investigation of the SSRI augmentation properties of 5-HT(2) receptor antagonists using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of GR 113808: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Its high affinity and specificity have established it as an invaluable pharmacological tool for the characterization of the 5-HT4 receptor and the elucidation of its physiological roles. This technical guide provides an in-depth overview of the pharmacology of this compound, including its binding characteristics, functional activity, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

The 5-HT4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. It is implicated in a variety of physiological processes, including gastrointestinal motility, learning and memory, and cardiac function. The development of selective ligands for the 5-HT4 receptor has been crucial in understanding its function. This compound stands out as a benchmark antagonist due to its high affinity and selectivity, making it an essential tool for in vitro and in vivo studies.

Receptor Binding Profile

This compound exhibits high affinity for the 5-HT4 receptor, as determined by radioligand binding assays. These assays typically utilize [3H]-GR 113808 to characterize the binding properties of the compound to tissues and cell lines expressing the 5-HT4 receptor.

Table 1: Binding Affinity of this compound for the 5-HT4 Receptor

| Preparation | Radioligand | Affinity Constant (Kd) | Reference |

| Guinea-pig striatum homogenates | [3H]-GR113808 | 0.20 nM | [1] |

| Guinea-pig hippocampus homogenates | [3H]-GR113808 | 0.13 nM | [1] |

| Cloned human 5-HT4 receptors | [3H]-GR113808 | 0.15 nM |

Table 2: Selectivity Profile of this compound

This compound displays a high degree of selectivity for the 5-HT4 receptor over other serotonin (B10506) receptor subtypes and other neurotransmitter receptors.

| Receptor Subtype | Binding Affinity (pKi) | Fold Selectivity vs. 5-HT4 | Reference |

| 5-HT4 | ~9.0-9.9 | - | [2] |

| 5-HT1A | < 6.0 | >1000 | |

| 5-HT1B | < 6.0 | >1000 | |

| 5-HT2A | < 6.0 | >1000 | |

| 5-HT2C | < 6.0 | >1000 | |

| 5-HT3 | 6.0 | >300 |

Functional Antagonism

The antagonist properties of this compound have been extensively characterized in a variety of functional assays. These studies consistently demonstrate its ability to competitively inhibit the effects of 5-HT4 receptor agonists.

Table 3: Functional Antagonist Potency of this compound

| Tissue Preparation | Agonist | Antagonist Potency (pA2/pKB) | Reference |

| Guinea-pig ascending colon | 5-HT | 9.2 | [2] |

| Guinea-pig ascending colon | 5-methoxytryptamine | 9.7 | [2] |

| Guinea-pig ascending colon | R,S-zacopride | 9.2 | [2] |

| Rat thoracic oesophagus | 5-HT | 9.3 | [2] |

| Rat thoracic oesophagus | 5-methoxytryptamine | 9.0 | [2] |

| Rat thoracic oesophagus | R,S-zacopride | 9.4 | [2] |

| Human colonic muscle | - | 9.43 (pKB) |

Signaling Pathways

The 5-HT4 receptor primarily couples to the Gs alpha subunit of heterotrimeric G-proteins. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets to elicit a cellular response. Additionally, evidence suggests a G-protein-independent signaling pathway involving the activation of Src tyrosine kinase, which in turn can activate the extracellular signal-regulated kinase (ERK) pathway. This compound, as an antagonist, blocks the initiation of these signaling cascades by preventing agonist binding to the 5-HT4 receptor.

Experimental Protocols

Radioligand Binding Assay ([3H]-GR 113808)

This protocol describes a method for determining the binding of [3H]-GR 113808 to 5-HT4 receptors in brain tissue homogenates.

Materials:

-

[3H]-GR 113808 (specific activity ~30-60 Ci/mmol)

-

Tissue of interest (e.g., guinea-pig striatum)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific determinant: 10 µM unlabeled this compound or 5-HT

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine

-

Scintillation fluid

-

Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue in 20 volumes of ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Reaction: In a 96-well plate, combine:

-

Total Binding: 50 µL of [3H]-GR 113808 (final concentration ~0.2 nM), 50 µL of binding buffer, and 150 µL of membrane preparation.

-

Non-specific Binding: 50 µL of [3H]-GR 113808, 50 µL of non-specific determinant, and 150 µL of membrane preparation.

-

Competition Binding: 50 µL of [3H]-GR 113808, 50 µL of competing compound (various concentrations), and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation. For saturation binding, determine the Kd and Bmax by non-linear regression analysis of specific binding versus radioligand concentration.

Functional Antagonism in Guinea-Pig Isolated Colon

This protocol describes a method to determine the pA2 value of this compound against a 5-HT4 receptor agonist in the guinea-pig ascending colon.

Materials:

-

Male Dunkin-Hartley guinea-pigs (250-350 g)

-

Krebs solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1; gassed with 95% O2 / 5% CO2.

-

5-HT4 receptor agonist (e.g., 5-HT, 5-methoxytryptamine)

-

This compound

-

Organ bath, isometric transducer, data acquisition system

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea-pig and dissect a segment of the ascending colon. Remove the longitudinal muscle with the myenteric plexus attached. Suspend the tissue strip in a 10 mL organ bath containing Krebs solution at 37°C under a resting tension of 1 g. Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the 5-HT4 agonist by adding the agonist to the organ bath in increasing concentrations until a maximal response is achieved. Wash the tissue and allow it to recover to baseline.

-

Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for 30-60 minutes.

-

Second Agonist Concentration-Response Curve: In the continued presence of this compound, obtain a second cumulative concentration-response curve for the same agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 2-4 with at least two other concentrations of this compound.

-

Data Analysis: For each concentration of this compound, calculate the dose-ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist). Construct a Schild plot by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of this compound. The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the 5-HT4 receptor. Its high potency and selectivity have been instrumental in defining the physiological and pathophysiological roles of this receptor. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for the effective utilization of this compound in their investigations. The continued use of this and other selective ligands will undoubtedly lead to a deeper understanding of 5-HT4 receptor pharmacology and its therapeutic potential.

References

GR 113808: A Technical Guide to a Potent and Selective 5-HT4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GR 113808, a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. This document details its chemical identity, pharmacological properties, and its role in elucidating the physiological and pathological functions of the 5-HT4 receptor.

Chemical Identity: IUPAC Name and Synonyms

This compound is a synthetic organic compound belonging to the class of indole (B1671886) carboxylates.

IUPAC Name: [1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 1-methylindole-3-carboxylate

Synonyms:

-

GR-113808

-

GR 125487

-

5-HT4 Antagonist, this compound

| Identifier | Value |

| CAS Number | 144625-51-4 |

| Molecular Formula | C19H27N3O4S |

| Molecular Weight | 393.50 g/mol |

| InChI Key | MOZPSIXKYJUTKI-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C |

Pharmacological Data

This compound is characterized by its high affinity and selectivity for the 5-HT4 receptor. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Binding Affinity

| Parameter | Value | Assay Conditions | Reference |

| Kd | 0.13 nM | [3H]-GR113808 binding in guinea-pig hippocampus homogenates | [1] |

| Kd | 0.20 nM | [3H]-GR113808 binding in guinea-pig striatum homogenates | [1] |

| pKi | 9.3 - 10.3 | Various brain and peripheral tissue preparations | |

| pKi | 6.0 | 5-HT3 receptors | [2] |

Functional Antagonism

| Parameter | Value | Assay Conditions | Reference |

| pA2 | 9.2 | Against 5-HT-induced contraction in guinea-pig colon | [2] |

| pA2 | 9.7 | Against 5-methoxytryptamine-induced contraction in guinea-pig colon | [2] |

| pA2 | 9.2 | Against R,S-zacopride-induced contraction in guinea-pig colon | [2] |

| pA2 | 9.3 | Against 5-HT-induced relaxation in rat oesophagus | [2] |

| IC50 | 113 nM | Guinea pig striatum |

Signaling Pathways

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). However, it can also signal through G-protein independent pathways. This compound, as a potent antagonist, effectively blocks these signaling cascades.

Canonical Gαs-cAMP Signaling Pathway

Activation of the 5-HT4 receptor by an agonist leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

Non-Canonical G-Protein Independent Signaling Pathway

The 5-HT4 receptor can also signal independently of G-proteins by directly activating the tyrosine kinase Src. This leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). The activation of the Src-ERK pathway is implicated in neuronal plasticity and other cellular processes.

References

Foundational Research on 5-HT4 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning 5-HT4 receptor antagonists. It covers the core mechanism of action, key quantitative data on representative compounds, detailed experimental protocols for their characterization, and their therapeutic potential.

Introduction to the 5-HT4 Receptor

The 5-hydroxytryptamine 4 (5-HT4) receptor is a G-protein coupled receptor (GPCR) activated by the neurotransmitter serotonin (B10506).[1] As a member of the Gs-protein coupled family, its activation primarily stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] These receptors are expressed in the central and peripheral nervous systems, including the gastrointestinal (GI) tract, brain, and heart.[1][4] In the brain, 5-HT4 receptors are involved in regulating learning, memory, and mood.[5] In the GI tract, they play a crucial role in modulating motility.[1] Given their diverse physiological roles, 5-HT4 receptors are a significant target for drug development, with antagonists being investigated for conditions like irritable bowel syndrome (IBS) and cardiac arrhythmias.[1][4]

Mechanism of Action and Signaling Pathways

5-HT4 receptor antagonists function through competitive inhibition, binding to the receptor to block the binding of serotonin and other agonists, thereby preventing receptor activation and downstream signaling.[1] The primary signaling cascade initiated by 5-HT4 receptor activation involves the Gαs subunit, which activates adenylyl cyclase, leading to the synthesis of cAMP.[5] cAMP, a ubiquitous second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various intracellular targets to produce a physiological response.[5]

Furthermore, the 5-HT4 receptor can also signal through a G-protein-independent pathway by directly activating Src, a non-receptor tyrosine kinase, which in turn activates the Extracellular signal-Regulated Kinase (ERK) pathway.[5] Antagonists effectively block both of these signaling cascades.

References

- 1. youtube.com [youtube.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]